molecular formula C11H14BrNO2 B1518264 3-bromo-N-(2-ethoxyethyl)benzamide CAS No. 1156121-66-2

3-bromo-N-(2-ethoxyethyl)benzamide

Cat. No.: B1518264
CAS No.: 1156121-66-2
M. Wt: 272.14 g/mol
InChI Key: YQMSMLHVYYQXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-(2-ethoxyethyl)benzamide is an organic compound characterized by the presence of a bromine atom, an ethoxyethyl group, and an amide functional group attached to a benzene ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-bromobenzoic acid and 2-ethoxyethanol.

  • Reaction Steps:

    • Esterification: 3-bromobenzoic acid is first converted to its acid chloride using thionyl chloride (SOCl₂).

    • Amide Formation: The resulting acid chloride is then reacted with 2-ethoxyethanol in the presence of a base such as triethylamine to form the amide bond, yielding this compound.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale reaction vessels to ensure efficient production. Process optimization techniques are employed to maximize yield and minimize by-products.

Types of Reactions:

  • Oxidation: The bromine atom on the benzene ring can undergo electrophilic aromatic substitution reactions, such as oxidation to form this compound derivatives.

  • Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Lithium aluminum hydride (LiAlH₄) is a widely used reducing agent.

  • Substitution: Nucleophiles such as sodium azide (NaN₃) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Brominated derivatives of the benzamide.

  • Reduction Products: Amines derived from the amide group.

  • Substitution Products: Various functionalized derivatives of the ethoxyethyl group.

Scientific Research Applications

3-Bromo-N-(2-ethoxyethyl)benzamide has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.

  • Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-bromo-N-(2-ethoxyethyl)benzamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 3-Bromo-N-(2-hydroxyethyl)benzamide: Similar structure but with a hydroxyethyl group instead of ethoxyethyl.

  • 3-Bromo-N-(2-methoxyethyl)benzamide: Similar structure but with a methoxyethyl group instead of ethoxyethyl.

Uniqueness: 3-Bromo-N-(2-ethoxyethyl)benzamide is unique due to its ethoxyethyl group, which imparts different chemical and physical properties compared to similar compounds. This difference can influence its reactivity, solubility, and biological activity.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

3-bromo-N-(2-ethoxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-2-15-7-6-13-11(14)9-4-3-5-10(12)8-9/h3-5,8H,2,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMSMLHVYYQXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNC(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-(2-ethoxyethyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-bromo-N-(2-ethoxyethyl)benzamide
Reactant of Route 3
Reactant of Route 3
3-bromo-N-(2-ethoxyethyl)benzamide
Reactant of Route 4
Reactant of Route 4
3-bromo-N-(2-ethoxyethyl)benzamide
Reactant of Route 5
Reactant of Route 5
3-bromo-N-(2-ethoxyethyl)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-bromo-N-(2-ethoxyethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.